Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04065H
Understanding how microscopic mechanisms govern macroscopic transport properties is important for development of improved electrolytes for Li-ion batteries. The archetypal polymer electrolyte PEO–LiTFSI has been investigated for more than three decades, but the fundamental ion transport mechanisms are still elusive. Molecular Dynamics (MD) simulations enable us to determine transport properties by directly probing particle movements. Both transport properties and microscopic interactions that govern them can be studied simultaneously. In this work, ionic conductivity and transport numbers of PEO–LiTFSI electrolytes are computed as a function of salt concentration and PEO chain length. The values are obtained using the Nernst–Einstein approximation for dilute or ideal systems, in addition we determine the Onsager coefficients that take into account ionic correlations. We observe significant differences between the two methods, indicating non-ideality. The motion of Li and TFSI is anticorrelated, causing super-ionicity. We discuss the relevance of the frame of reference. The static and dynamic properties of Li-ion coordination environments are analyzed. The distributions of cation-solvent and cation–anion residence times are investigated and indicate that the TFSI facilitate Li transport and Li jumps in the polymer network. Finally, the thermodynamic factors are computed and used to quantify the non-ideality of the systems.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04078J
Semiconductor photocatalysis is a potential solution to meet energy needs with green and inexhaustible solar energy. However, designing efficient and stable photocatalysts is a challenging task due to the limited ability to effectively separate electrons and holes. In this paper, by using a straightforward ethanol dispersion technique, we were able to combine ultrathin layered Cu-TCPP MOFs with g-C3N4 nanosheets, resulting in the creation of an extremely effective nano-composite photocatalyst with exceptional UV-vis activity. CT/CN heterojunctions displayed remarkable photocatalytic efficacy for the production of H2, with 3CT/CN showcasing a five-fold enhancement in photoactivity as compared to the unadorned g-C3N4. Based on the results of photoluminescence spectroscopy, electrochemical impedance spectroscopy, and electrochemical reduction, the considerably improved charge transfer and separation, together with the possible catalytic capability of uniformly distributed metal nodes in Cu-TCPP, are believed to be the underlying reason for the observed exceptional photoactivity. After thorough analysis, a potential process for charge transfer and segregation between g-C3N4 and Cu-TCPP has been suggested.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04505F
Homoleptic zinc(II) and cadmium(II) complexes containing hybrid N-selenophosphinoylchalcogenoureato ligands, [M(iPr2P(Se)NC(X)NC5H10-κ2-Se,X)2] (M = Zn, X = S (3), X = O (4) and M = Cd, X = S (5)) and [Cd(iPr2P(Se)NC(O)NC5H10)2-μ-O,O]2 (6), were synthesized and characterized by elemental analysis, IR and NMR spectroscopy. SCXRD molecular structures of complexes revealed bidentate ligands bonded to the metal center in a distorted tetrahedral coordination geometry for 4 and 5, while 6 exhibited a dinuclear centrosymmetric structure with a distorted trigonal bipyramidal coordination. Based on thermogravimetric analysis (TGA), the complexes (3–6) were tested as single source precursors (SSPs) to prepare metal chalcogenide thin films by aerosol-assisted chemical vapor deposition (AACVD) at 450 °C (annealing at 600 °C) and 375 °C. 4 and 6 produced good quality hexagonal MSe thin films (4F and 6F), while, remarkably, 3 and 5 deposited the corresponding ternary hexagonal MSSe thin films (3F and 5F) with S contents of 15.8% for 3F and 1.8% for 5F (EDXA). This was confirmed by X-ray photoelectron spectroscopy (XPS) and energy dispersive X-ray analysis (EDXA), from which the elemental composition was also determined. The as-deposited thin films displayed a phosphorus content between 2.0 and 4.4%, while zinc-containing precursors produced zinc-rich thin films. The surface morphologies of 3F–6F were examined by scanning electron microscopy (SEM) and atomic force microscopy (AFM), showing quasi-spherical particles in columns. The optical properties suggest good crystalline quality of as-deposited thin films. The band gaps (Eg) of MSSe films were higher than those of MSe materials. PL spectra of Cd-containing films showed a dominant emission band with a maximum between 1.69 and 1.76 eV related to near-band-edge (NBE) emission, while Zn-containing films showed broad PL signals at ca. 2.0–2.4 eV that could be associated with structural defects. All Raman spectra showed multiple LO phonon overtones, and MSSe solid solutions (from 3 and 5) showed both expected LO scattering modes (MSe-like and MS-like phonons).
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ02387G
A series of Ce–Fe bimetallic oxide catalysts were prepared by a hydrothermal method for CO catalytic oxidation at a high concentration of SO2 in this paper. Ce0.7Fe0.3 showed the highest catalytic performance in CO oxidation, reaching higher than 97% CO conversion at above 300 °C in the flue gas containing 1000 ppm CO. When the concentration of SO2 in the flue gas increased to 1000 mg m−3, the CO conversion of Ce0.7Fe0.3 remained 86% for 10 hours. The doping of Fe into the CeO2 lattice resulted in the formation of a CeO2-like solid solution and the increase in the oxygen vacancy concentration in Ce0.7Fe0.3, thus facilitating the CO oxidation activity of Ce0.7Fe0.3. In the flue gas containing SO2, the doping of Fe showed positive effects of resisting the change in crystallinity and mitigating the loss of pore structure. The sulfation of CeO2 could lead to the formation of Ce2(SO4)3 on the surface, which deactivated the catalyst. The doping of Fe inhibited the reduction of Ce4+ to Ce3+ by SO2, thereby preventing the formation of Ce2(SO4)3. Furthermore, a small amount of sulfate was deposited on the surface of Ce0.7Fe0.3, exhibiting poorer thermal stability than that deposited on CeO2. The Fe-doping modification played a positive role in enhancing the CO oxidation activity and SO2-poisoning resistance of Ce0.7Fe0.3.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03937D
The water splitting reaction has the potential to be a sustainable and environmentally friendly way of producing hydrogen as a fuel source, which is an important step in reducing our reliance on fossil fuels and mitigating climate change. Currently, most commonly used catalysts for water splitting are based on precious metals such as platinum and iridium, which are expensive and scarce. Therefore, finding new catalysts that are low-cost, abundant and efficient is of great importance for making water splitting economically viable on a large scale. It was found that pairing up Co nanoparticles (NPs) with MoCx boosted the hydrogen evolution reaction (HER) activity by more than 2-fold (η10 = 130 mV, Tafel slope = 156.08 mV dec−1), compared with the pure Co NPs supported on N-doped carbon (η10 = 337 mV) under alkaline medium conditions. Its activity is comparable to those of Pt single-atom catalysts (SACs) supported on a mesoporous carbon matrix. The good activity may be due to the modification of the D-band of Co by Mo doping and the relatively high electrochemically active surface area (ECSA) of 477.25 cm2, which is comparable to those of Ru SAC materials.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03921H
Electrochemical NO-to-NH3 reduction (NORR) offers an effective strategy to simultaneously realize polluted NO removal and valued ammonia production. Herein, defective BN nanosheets (D-BN) are firstly developed as a powerful non-metal catalyst for the NORR, which exhibits an NH3-faradaic efficiency of 92.1% and an NH3 yield rate of 192.4 μmol h−1 cm−2 at −0.7 V (RHE). Mechanistic investigations unravel that B-vacancies on D-BN are essential in activating and hydrogenating NO whilst restricting the competing H2 evolution, rendering the high NORR activity and selectivity of D-BN.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04801B
The construction of photocatalysts with a Z-scheme heterojunction is considered to be a superior strategy for improving photocatalytic activity. In this study, a photocatalyst (PI/TiC/TiO2) with a Z-scheme heterojunction was fabricated, in which polyimide (PI) and TiO2 were used as the organic/inorganic semiconductor photocatalyst and TiC acted as the transmission bridge for electrons between PI and TiO2. In the self-made air flow photocatalytic reactor, the photocatalytic degradation efficiencies of organic dyes by PI/TiC/TiO2 increased with the increase of both the concentration and diffusion rate of O2. The degradation efficiencies of RhB and MB by PI/TiC/TiO2 reached 93.87% and 90.96%, respectively, within 90 min of visible light exposure, showing its outstanding photocatalytic performance. The mechanism analysis indicated that the Z-scheme heterojunction in PI/TiC/TiO2 facilitated the separation and migration of photoexcited charges while retaining stronger redox capabilities for charge carriers. This study provides an insight into the construction of visible light responsive organic/inorganic photocatalysts with Z-scheme heterojunctions for organic pollution treatment applications.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03749E
Low sulfur utilization and poor electronic conductivity of sulfur cathodes have always been the crucial obstacle that reduces the actual high energy density of lithium sulfur batteries. Herein, a makeup cotton pad was employed to design and construct various free-standing carbon/sulfur hybrid cathodes via simultaneous high-temperature activation and carbonization combined with a facile melt diffusion process. A low concentration (≤0.30 mol L−1) of KHCO3 activating reagent was used to facilitate the formation of a porous structure. By systematic regulation of the KHCO3 concentration, the optimized carbon material exhibited interconnected fiber skeletons with a hierarchically porous structure and high specific surface area of 2080 m2 g−1. When used as a self-supporting carbon current collector, the sulfur loading and electronic conductivity were easily improved due to the abundant pore structure and interconnected 3D conductive network while restraining the shuttle effect of polysulfides and promoting the redox conversion of the polysulfides adhered to the porous carbon fiber host. Consequently, the corresponding carbon/sulfur hybrid cathode with a sulfur loading of 3.0 mg cm−2 delivered an initial discharge capacity of 892.4 mA h g−1 and Coulombic efficiency of approximately 100% at 0.2 C.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03981A
As cancer is the second-leading cause of death globally, this study strives to find efficient medications for colon cancer that cause minimal side effects. The computational approach through QSAR methods, molecular docking, simulation of Molecular Dynamics, and ADME-Tox studies has shown great importance in this area. In this context, several curcumin analogues have been investigated against the human colon cancer HCT-116. The best-established QSAR models in this study have the following statistical parameters: Rtrain2 = 0.971, Qcv2 = 0.544, and Rpred2 = 0.653 for the CoMFA model, and Rtrain2 = 0.940, Qcv2 = 0.619, and Rpred2 = 0.871 for the CoMSIA model. These results show the predictive quality of these models and confirm their robustness, which allowed the proposal of five new molecules: P1–P5. Molecular docking showed that most new compounds bind well to the PARP-1 receptor and have important interactions. According to work predictions, compounds P1, P2, P4, and P5 significantly inhibit cancerous colon cell growth through apoptosis. Molecular dynamics simulations confirmed previous findings, indicating that the P1 and P2 ligands remain stable at the PARP-1 receptor site. As a result, a synthesis method for the promoter compound P2 was suggested using retrosynthesis techniques. ADME-Tox studies confirm the proposed molecules’ potential for colon cancer treatments. The current study offers new perspectives for investigating safer, new curcumin-analogue-based drugs.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04269C
Bistable electrochromic devices (BECDs) with high energy efficiency have gained extensive attention, due to their great potential for application in the smart windows of buildings and vehicles, as well as in reflective displays. However, the current BECDs are commonly fabricated with liquid or gel electrolytes, which undermine reliability and safety during application. Herein, an all-solid-state BECD with a new structure was designed and developed. It was constructed using an amorphous nanostructured WO3−x film as the electrochromic layer, a Nafion film as the solid electrolyte, and a nanostructured NiO film as the ion storage layer. This device showed ideal performances with excellent bistability (>7 days for the colored state), a fast response (<10 s) and promising dual-band tunability, owing to its stable layered structure and high ionic conductivity. More importantly, applications of this BECD in smart windows and reflective displays have been demonstrated.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03529H
Hydrogels have attracted worldwide attention in the era of sustainable development, and nanocomposite hydrogels have proven their efficient role as smart materials because of their stable behaviour and expanded surface area. These materials with high swelling ability and large volume-to-surface ratio can be used in retaining aqueous solvent or solvent systems for a long time with larger volume capability compared to other materials of similar size, weight and shape. This study aims to synthesize a hydrogel nanocomposite by utilizing Butea monosperma and ZnO nanoparticles via a green synthetic approach. Graft co-polymerisation was performed under microwave irradiation. The optimized BM-g-poly (AA) hydrogel and ZnO-BM-g-poly (AA) hydrogel nanocomposites underwent swelling studies, where they displayed 448% and 515% swelling properties, respectively. The polarity of the nanocomposite increased with the attachment of ZnO nanoparticles to the hydrogel, showing greater swelling properties. This controlled green synthetic route for hydrogel nanocomposite synthesis will be beneficial for researchers in the future to obtain smart materials for various applications.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04680J
In recent years, green, environment-friendly and low-cost effective adsorbents have attracted great attention to remove heavy metal ions (HMIs) from wastewater. Graphene quantum dots (GQDs) are widely used as adsorbents to remove HMIs from wastewater. However, GQDs have a low adsorption efficiency and their adsorption effects are not always high enough. Herein, PEI functionalized GQDs (GQDs-PEI) were elaborately prepared for removing Cd2+ ions from wastewater. The mass ratio of GQDs and PEI and the molecular weight of PEI were optimized. The efficacies of GQDs-PEI concentration, Cd2+ ion concentration, pH, and adsorption time were also studied. The GQDs-PEI shows ultrahigh adsorption capacity for Cd2+ ions, with the highest adsorption of 357.1 mg g−1. The results demonstrated that GQDs-PEI can be easily regenerated and has strong adsorption efficiency to remove Cd2+ ions from wastewater, thus opening several opportunities for the use of nanoparticles in environmental science and technology.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03546H
The generation of reactive oxygen species (ROS) is crucial for effective and sustainable decontamination of environmental pollutants. Towards this objective, a strontium peroxide (SrO2) photocatalyst was designed as an eco-friendly ROS generator, exhibiting remarkable photocatalytic activity under dual-light responsive conditions (UV and sunlight irradiation). In this study, SrO2 was synthesized using a simple co-precipitation method for efficiently removing emerging contaminants. The pristine SrO2 photocatalyst exhibited outstanding performance in degrading organic and pharmaceutical pollutants such as rhodamine B (RhB), methylene blue (MB), methyl orange (MO), and moxifloxacin (MOX). The optimized photocatalytic performance was guaranteed by optimizing parameters like pollutant concentration, photocatalyst quantity, and light sources. Notably, SrO2 exhibited superior photocatalytic activity under UV conditions in the degradation of moxifloxacin, exhibiting an impressive 96% degradation within just 15 minutes, surpassing the performance of other reported photocatalysts. Under sunlight irradiation, SrO2 exhibited a 99% degradation for MB within 30 minutes, and for rhodamine B, a 91% degradation within 105 minutes. The RhB degradation pathway was monitored using HRMS analysis and toxicity assessment analyzed by the ECOSAR program. The photocatalyst displayed excellent stability and reusability even after three testing cycles. This study opens up new possibilities for wastewater treatment and environmental pollution control. A SrO2 photocatalyst is reported here for the first time.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03299J
A nitrogen-boron based Lewis adduct was synthesized from indenophenanthridine derivatives, exhibiting a greatly extended emission wavelength (100 nm) and a Stokes shift up to 270 nm. The photophysical properties were evaluated in the solid and solution state and under low-temperature conditions. The synthesized boronated adduct 2a was found to exhibit radiometric fluorescence variations toward volatile aliphatic amines with real sample applications.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04231F
A set of new generation N/O donors, maleonitrile tethered, tetradentate heteroscorpionate modified Schiff base type ligands, 2-((E)-2-hydroxybenzylideneamino)-3-(pyridin-2-ylmethylamino)maleonitrile (H2LH), 2-((E)-2-hydroxy-5-nitrobenzylideneamino)-3-(pyridin-2-ylmethylamino)maleonitrile (H2LNO2), and 2-((E)-2-hydroxy-3-methoxybenzylideneamino)-3-(pyridin-2-ylmethylamino)maleonitrile (H2LOMe) were synthesized. These ligands were reacted with a stoichiometric amount of zinc acetate to afford corresponding mononuclear Zn complexes [Zn(LH)] (1H), [Zn(LNO2)] (1NO2), and [Zn(LOMe)] (1OMe) with excellent yields. All metal complexes and ligands were fully characterized using all possible spectroscopic tools, including single-crystal X-ray structure analysis in some cases. The 1H NMR spectral feature was well explained in terms of the electronic effect of the ligand's substitution at the phenyl ring. Novel monomeric Zn complexes supported by heteroscorpionate ligands were explored as effective catalysts to convert CO2 and CS2 to cyclic carbonates and thiocarbonates, respectively, via epoxide ring opening under mild and solvent-free conditions where tetrabutylammonium bromide (TBAB) was used as co-catalyst. The synthesized catalyst activates CO2 and CS2 at ambient conditions, whereas most of the reported catalysts require harsh conditions. Electronically, the Zn center in 1H was found to have the highest Lewis acidity, enabling better catalytic activity with respect to other Zn complexes. The probable mechanisms of catalytic activity for CO2 and CS2 activation were also explained. Mechanistically, the {Zn–Br} unit serves as a Lewis acidic platform that stabilizes the activated epoxide intermediate after ring opening by bromide ion and provides suitable nucleophiles for a further attack at the CO2/CS2 center. Exclusive cyclic carbonate/thiocarbonate formation was explained as the cyclization of activated CO2/CS2 product occurring at the Zn center before it is released as an acyclic intermediate.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ01603J
Asymmetric imidazole-4-5-dicarboxamide derivatives targeting AcrAB-TolC, a drug-resistant pump in E. coli, were identified using multistep screening. Novel compounds with the morpholine moiety were synthesized and tested for their ability to inhibit AcrB in vitro and to predict their pharmacokinetic properties. Our findings may aid the design and development of effective inhibitors.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03592A
In this study, we report the synthesis of copper ion containing polyisocyanurate-urea xerogels (Cu-PIU) by reaction of organic monomers containing isocyanate functional groups catalyzed by copper chloride. Wet gels were dried under ambient temperature and pressure conditions to yield Cu-PIU xerogels which is a simple and economic process. The obtained xerogels were found to have bulk and skeletal densities of 1.2 and 1.4 g/cc respectively. The metal ions were found to catalyze the reaction of polyisocyanurate-urea by initiating the trimerization of isocyanate to isocyanurate; additionally, the water present in the hydrated metal salts was found to form urea linkages by reacting with the isocyanate functional groups. The copper containing polyisocyanurate-urea xerogels and coatings were found to exert excellent antibacterial properties on both ‘Staphylococcus Aureus’ (Gram positive) and ‘Escherichia Coli’ (Gram negative) bacteria through the zone of inhibition method. Moreover, the prepared polymer composites and metal-ion doped polymeric xerogels exhibited good bioadhesion and bio-compatibility towards MG63 cells which indicates the non-toxic nature of the materials and hence they can be used in the biomedical field.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04433E
Photo-promoted cascade cyclization of aryl alkynes with NH4SCN has been reported for the construction of diverse SCN-containing quinolino[2,1-b]quinazolinones. SCF3-containing fused cyclic compounds could also be obtained with high yields. In addition, a variety of scaled-up reactions, transformation operations, radical inhibition experiments, and on/off light studies were undertaken to support the merits and reaction mechanism of this tandem system. Finally, we confirmed the skeleton of the desired product via single-crystal X-ray diffraction.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03865C
Carbon-based nanomaterials possess numerous distinctive properties, such as their small size and interface effects. However, the practical utility of these materials is somewhat constrained under harsh environmental conditions like high salinity and elevated temperatures. To expand the potential applications of these promising nanomaterials, we present the synthesis of amphiphilic graphene oxide (GOA) from graphene oxide through the utilization of a silane coupling agent (KH550) and polyethylene glycol. We investigate the enhanced oil recovery efficiency and structural attributes of the synthesized GOA materials through a comprehensive approach involving experimental characterization, physical simulations, and nuclear magnetic resonance (NMR). The resulting GOA demonstrates excellent dispersion in brine (20 × 104 mg L−1) and exhibits remarkable stability even under high-temperature conditions (90 °C). The experiments have demonstrated that GOA can significantly reduce surface tension and oil–water interfacial tension, even at a low critical concentration of 40 mg L−1. The amphiphilic nature of GOA allows it to adsorb onto solid surfaces, altering the contact angle from 110.9° to 93.7°. This exceptional interfacial behavior enables GOA to modify the oil–water interface, resulting in the creation of a Pickering emulsion with 3.2 times higher viscosity compared to that of crude oil, even at 80% water content. This highly viscous emulsion can increase the resistance to seepage to modulate formation inhomogeneity. Online NMR replacement experiments reveal that injecting 0.6 pore volumes of GOA can enhance recovery rates by 19.7% compared to conventional brine displacement methods, facilitating the extraction of previously unrecovered crude oil from confined pore spaces. We anticipate that this high-performance material will find diverse applications within the petroleum industry in the future.
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04042A
Rebaudioside A (RA) is an ideal sweet component extracted from leaves of Stevia rebaudiana Bertoni and has been widely used in the food and pharmaceutical fields. Macroporous adsorbent resin is often used to enrich RA due to its low cost, easy regeneration, and high stability. However, the traditional method for the determination of the elution process end point often relies on personal experience, which has hysteresis and ambiguity and seriously restricts the broad development prospects of stevia. To develop a new method for rapidly and accurately determining the RA content in the macroporous resin elution process, portable near-infrared (NIR) spectroscopy combined with chemometrics was used in this study. The linear partial least squares regression (PLSR) model and the non-linear support vector machine regression (SVMR) model were used to establish the relationships between the NIR spectrum and the RA content. The results of model fitting showed that the PLSR model displayed higher predictive accuracy of the RA content than the SVMR model with a determination coefficient external test set (Rp2) value of 0.9796, a root mean square error external test set (RMSEP) value of 2.7555 and a residual prediction deviation (RPD) value of 6.5566. This study demonstrates that NIR spectroscopy techniques are potential tools for rapidly determining the RA content in the macroporous resin elution process, which will save time, effort, and cost in the analysis of large quantities of unknown samples.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学3区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.20 | 102 | Science Citation Index Science Citation Index Expanded | Not |
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